![molecular formula C17H18O5 B14299609 4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid CAS No. 115720-12-2](/img/structure/B14299609.png)
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid is an organic compound with the molecular formula C17H18O5 It is a derivative of benzoic acid and features both ethylphenoxy and hydroxybenzoic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenol and 2-hydroxybenzoic acid.
Etherification: 4-ethylphenol is reacted with ethylene oxide under basic conditions to form 4-(2-ethylphenoxy)ethanol.
Esterification: The resulting 4-(2-ethylphenoxy)ethanol is then esterified with 2-hydroxybenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The phenolic and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
- 4-[2-(4-Methylphenoxy)ethoxy]-2-hydroxybenzoic acid
- 4-[2-(4-Isopropylphenoxy)ethoxy]-2-hydroxybenzoic acid
- 4-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxybenzoic acid
Uniqueness
4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, isopropyl, or chloro analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
特性
CAS番号 |
115720-12-2 |
|---|---|
分子式 |
C17H18O5 |
分子量 |
302.32 g/mol |
IUPAC名 |
4-[2-(4-ethylphenoxy)ethoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H18O5/c1-2-12-3-5-13(6-4-12)21-9-10-22-14-7-8-15(17(19)20)16(18)11-14/h3-8,11,18H,2,9-10H2,1H3,(H,19,20) |
InChIキー |
YSEWQOJWGCLOEA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


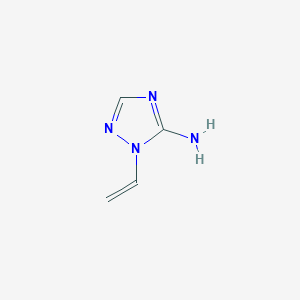
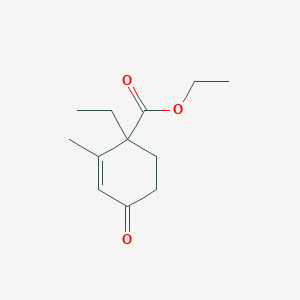
![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)
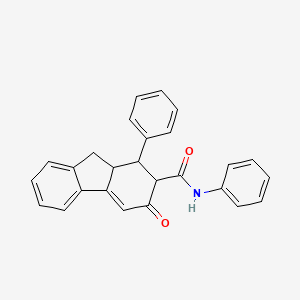

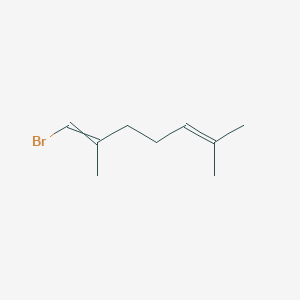
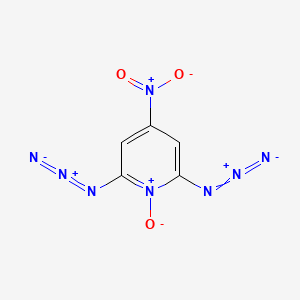
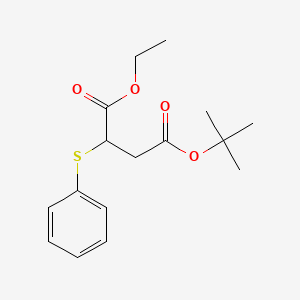
![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)
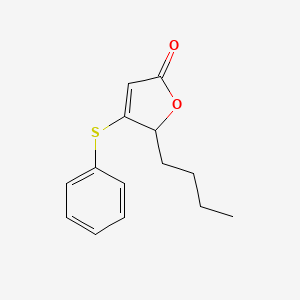
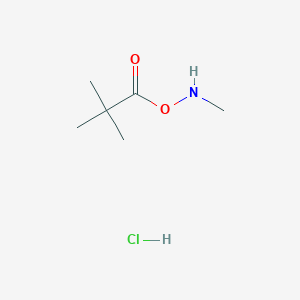
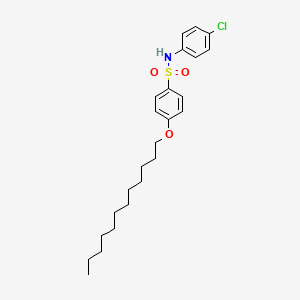
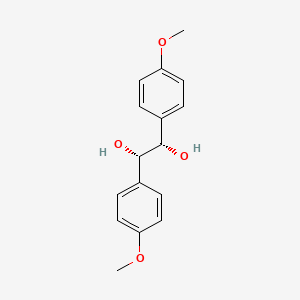
![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
